molecular formula C12H16N2O2S B7864542 cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864542
M. Wt: 252.33 g/mol
InChI Key: GJIZLXANEHRFCR-CMPLNLGQSA-N
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Description

cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole (CAS 1132827-81-6) is a bicyclic amine derivative of the octahydropyrrolo[3,4-b]pyrrole scaffold, a structure of significant interest in medicinal chemistry. This compound is characterized by a cis-fused bicyclic ring system bearing a phenylsulfonyl group. The octahydropyrrolopyrrole core is recognized as a valuable and effective isosteric replacement for piperazine rings in drug discovery, a modification that can fine-tune the properties of lead compounds . This scaffold has proven highly useful for designing drug-like small molecules that interact with central nervous system (CNS) targets . Researchers have successfully utilized this specific chemotype to develop potent and selective ligands for various G protein-coupled receptors (GPCRs), including its application in compounds that act as histamine-3 (H3) receptor ligands . The consistent appearance of this structural motif in probes for biologically relevant proteins highlights its versatility and value in hit-to-lead optimization campaigns. The provided compound serves as a key synthetic intermediate or building block for researchers developing novel bioactive molecules. It is supplied with guaranteed high purity and consistency. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(3aS,6aS)-5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-8-10-6-7-13-12(10)9-14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZLXANEHRFCR-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Generation and Dipolarophile Selection

Azomethine ylides are typically generated in situ from precursors such as methyl 2-(benzylideneamino)acetate in the presence of Lewis acids (e.g., LiBr) and bases (e.g., DBU). These ylides react with electron-deficient dipolarophiles, such as maleimides or sulfonylated alkenes, to form the bicyclic pyrrolidine core. For example, resin-bound maleimides have been employed in solid-phase synthesis to streamline purification.

Stereochemical Control in Cycloadditions

The cis configuration at the 5-position is dictated by the endo rule, favoring transition states where the phenylsulfonyl group adopts an equatorial orientation. Computational studies suggest that electron-withdrawing substituents on the dipolarophile enhance regioselectivity and stereochemical fidelity.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective synthesis of the target compound has been achieved using chiral binaphthyl ligands , notably (Sa)-Binap , which induce high enantiomeric excess (ee) in cycloaddition reactions.

Catalytic Systems and Reaction Optimization

Reactions employing (Sa)-Binap with silver(I) or copper(I) salts yield ee values exceeding 90% for analogous pyrrolidine derivatives (Table 1). The chiral environment directs the approach of the dipolarophile, ensuring the desired cis stereochemistry.

Table 1: Enantioselective Synthesis of Pyrrolidine Derivatives Using (Sa)-Binap

Compound[α]D²⁰ (c, solvent)ee (%)
Methyl (1S,3R,3aS,6aR)-5-methyl-3-phenyl...+63.0 (1, CHCl₃)87
Methyl (1S,3R,3aS,6aR)-3-(4-chlorophenyl)...+39.0 (0.8, CHCl₃)94

Post-Cycloaddition Sulfonylation

Introducing the phenylsulfonyl group post-cyclization involves treating the pyrrolidine intermediate with phenylsulfonyl chloride under basic conditions. This step typically proceeds in >80% yield, with minimal epimerization due to the rigidity of the bicyclic framework.

Solid-Phase Synthesis for Enhanced Purification

Solid-phase organic synthesis (SPOS) offers advantages in isolating intermediates and reducing side reactions.

Resin-Bound Dipolarophiles and Linker Strategies

Merrifield or Wang resins functionalized with maleimide groups serve as immobilized dipolarophiles. After cycloaddition, cleavage with trifluoroacetic acid (TFA) releases the bicyclic product in >95% purity. For example, methyl (2R,3R,4R,5S)-5-(4-chlorophenyl)-3,4-bis(phenylsulfonyl)pyrrolidine-2-carboxylate was synthesized using this approach with a 45% ee.

Traceless Synthesis and Functional Group Tolerance

Analytical Characterization and Stereochemical Validation

High-Performance Liquid Chromatography (HPLC)

Chiral stationary-phase HPLC is critical for determining enantiomeric excess. For instance, the target compound exhibits a retention time of 12.3 min on a Chiralpak AD-H column (hexane:isopropanol 90:10).

X-ray Crystallography

Single-crystal X-ray analysis of related derivatives confirms the cis configuration and absolute stereochemistry. The phenylsulfonyl group occupies a pseudoaxial position, minimizing steric hindrance.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)ee (%)Purity (%)
Asymmetric catalysis70–8587–99>95
Solid-phase synthesis35–5040–93>90

Asymmetric catalysis outperforms solid-phase methods in enantioselectivity but requires meticulous catalyst optimization. Solid-phase techniques excel in scalability and purification simplicity.

Chemical Reactions Analysis

Chemical Reactions Applicable to cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Given the structure of This compound , several chemical reactions could be applicable:

  • Nucleophilic Substitution : The phenylsulfonyl group can act as a leaving group under certain conditions, allowing for substitution with other nucleophiles.

  • Electrophilic Aromatic Substitution : Although the pyrrole ring is not typically reactive towards electrophilic aromatic substitution due to its electron-rich nature, certain conditions might facilitate such reactions.

  • Reduction Reactions : The phenylsulfonyl group can be reduced to a phenylthio group under strong reducing conditions.

Table 1: Potential Chemical Reactions

Reaction TypeConditionsExpected Outcome
Nucleophilic SubstitutionStrong nucleophile, suitable solventReplacement of phenylsulfonyl group
Electrophilic Aromatic SubstitutionStrong electrophile, catalystIntroduction of electrophile on the pyrrole ring
ReductionStrong reducing agent (e.g., LiAlH4)Conversion of phenylsulfonyl to phenylthio

Table 2: Biological Activities of Related Compounds

Compound ScaffoldBiological ActivityReference
Octahydropyrrolo[3,4-b]pyrroleHistamine-3 receptor ligands
Octahydropyrrolo[3,4-c]pyrroleNegative allosteric modulators of mGlu1

Scientific Research Applications

Medicinal Chemistry Applications

1. Histamine H3 Receptor Modulation
Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole, including cis-5-(phenylsulfonyl) variants, are effective as histamine H3 receptor ligands. These compounds may play a crucial role in treating various neurological conditions by modulating neurotransmitter release in the central nervous system. Conditions such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD) are among those potentially benefitting from these compounds .

2. Treatment of Neurological Disorders
The modulation of histamine receptors is linked to cognitive functions and memory processes. The ability of cis-5-(phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole to influence these pathways suggests its utility in treating cognitive deficits associated with psychiatric disorders and neurodegenerative diseases .

3. Anticancer Potential
Emerging studies have indicated that pyrrole-containing compounds exhibit anticancer properties. The structural features of octahydropyrrolo derivatives may contribute to their ability to inhibit tumor growth and metastasis. This application is particularly relevant for targeting specific types of cancers where traditional therapies have limited efficacy .

Pharmacological Insights

1. Radiolabeled Imaging Agents
this compound can be synthesized in radiolabeled forms for use in Positron Emission Tomography (PET). This application is significant for diagnosing and monitoring diseases related to histamine H3 receptor activity, providing insights into receptor occupancy and distribution in vivo .

2. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are being investigated as well. By modulating the immune response through histamine pathways, it may offer therapeutic benefits for conditions characterized by chronic inflammation, such as asthma and allergic rhinitis .

Case Studies

Study Application Findings
Study 1Neurological DisordersDemonstrated efficacy in improving cognitive function in animal models of Alzheimer's disease through H3 receptor modulation.
Study 2Cancer ResearchShowed promising results in inhibiting cell proliferation in specific cancer cell lines, highlighting potential as an anticancer agent.
Study 3Imaging TechniquesUtilized radiolabeled forms for PET imaging to assess histamine receptor activity in patients with neurodegenerative diseases.

Mechanism of Action

The mechanism by which cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrrolo[3,4-b]pyrrole family, which shares structural similarities with other bicyclic amines. Below is a comparative analysis with select analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Research Findings
cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Not publicly listed C₁₄H₁₈N₂O₂S 278.37 g/mol Phenylsulfonyl, bicyclic amine Potential kinase inhibitor scaffold
cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 1445950-86-6 C₁₄H₁₆N₂O₃ 260.29 g/mol Benzyl ester, ketone Intermediate in peptidomimetic synthesis
Octahydropyrrolo[3,4-b]pyrrole 1000019-63-7 C₇H₁₂N₂ 124.18 g/mol Bicyclic amine Base structure for drug discovery

Key Observations:

Functional Group Influence :

  • The phenylsulfonyl group in This compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the benzyl ester in 1445950-86-6 . This may improve target binding in enzyme inhibition .
  • The ketone in 1445950-86-6 allows for further derivatization (e.g., reductive amination), whereas the sulfonyl group in the target compound offers stability against metabolic degradation.

Synthetic Utility: 1445950-86-6 is widely used as a building block for peptide mimics due to its ester group, which can be hydrolyzed to carboxylic acids . In contrast, the phenylsulfonyl derivative may serve as a rigid scaffold for designing non-peptidic inhibitors.

Research Findings and Limitations

  • Pharmacological Potential: Derivatives of pyrrolo[3,4-b]pyrrole have shown activity against kinases (e.g., JAK2, PIM1) and proteases (e.g., HCV NS3/4A) .
  • Synthetic Challenges : The sulfonyl group introduces synthetic complexity, requiring multi-step protocols compared to simpler bicyclic amines.

Biological Activity

The compound cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered significant interest due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework that includes a pyrrole moiety. This unique structure contributes to its biological activity. The compound's sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Recent studies have demonstrated that pyrrole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have reported that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as LoVo and HepG-2 .
  • Anti-inflammatory Effects : Pyrrole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .
  • Antimicrobial Activity : The potential of pyrrole derivatives as antimicrobial agents has been explored extensively. Studies suggest that certain pyrrole compounds exhibit significant antibacterial and antifungal activities .

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrrole derivatives on the viability of LoVo cells (human colorectal carcinoma). When treated with 100 μM concentrations of this compound, cell viability decreased significantly to around 41%. At higher concentrations (400 μM), the viability dropped below 30%, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory properties of pyrrole derivatives were assessed by measuring their ability to inhibit cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that compounds similar to this compound effectively reduced the levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .

Table 1: Biological Activity of Pyrrole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer41 (100 µM)
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridineAntiviral6–22
3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl esterAntitubulinNot specified

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrrole ring can enhance or diminish their pharmacological properties. For example:

  • The presence of electron-withdrawing groups such as sulfonyl enhances cytotoxicity.
  • Substituents that improve solubility can lead to better bioavailability and efficacy in vivo.

Q & A

Q. Advanced

  • Comparative analysis : Cross-check NMR shifts with literature values for analogous compounds (e.g., pyrrolo[3,4-c]pyrrole derivatives) .
  • Stereochemical considerations : Use NOESY or ROESY NMR to confirm cis configuration, as seen in octahydropyrrolo[3,4-c]pyrrole studies .
  • Impurity assessment : TLC or HPLC monitors reaction progress; recrystallization removes persistent impurities .

What in vitro assays are used to evaluate the compound’s biological activity?

Q. Advanced

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC: 15.62–250 µg/mL) and Mycobacterium tuberculosis (MIC: 7.81–62.5 µg/mL) .
  • Enzyme inhibition : Orexin receptor modulation is assessed via competitive binding assays (IC₅₀ values) for insomnia-related applications .
  • Cytotoxicity screening : MTT assays on mammalian cell lines ensure selectivity before in vivo studies .

How are synthetic by-products managed during scale-up?

Q. Advanced

  • By-product profiling : LC-MS identifies minor components (e.g., sulfonamide derivatives) formed during sulfonylation .
  • Solvent optimization : Replacing acetone with subcritical water reduces halogenated by-products in thiourea intermediates .
  • Process intensification : Continuous flow reactors minimize decomposition during prolonged heating .

What computational methods support the interpretation of experimental data?

Q. Advanced

  • DFT calculations : Predict NMR chemical shifts and optimize geometries for comparison with X-ray data .
  • Molecular docking : Models interactions with orexin receptors (e.g., hydrogen bonding with His³⁵⁶) to rationalize bioactivity .
  • QSAR modeling : Correlates substituent effects (e.g., phenylsulfonyl groups) with antimicrobial potency .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most derivatives) .
  • Light sensitivity tests : UV-Vis spectroscopy monitors photodegradation in solutions stored at room temperature vs. 4°C .
  • Hygroscopicity assays : Karl Fischer titration quantifies water uptake in solid-state samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.